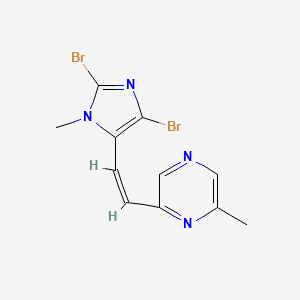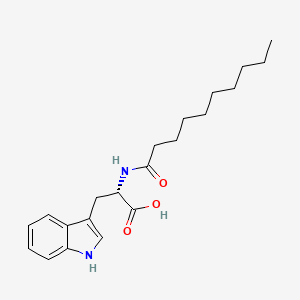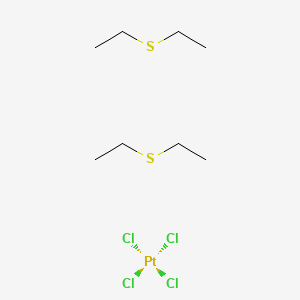
Tetrachlorobis(1,1'-thiobis(ethane))platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachlorobis(1,1’-thiobis(ethane))platinum is a platinum-based compound with the molecular formula C8H20Cl4PtS2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorobis(1,1’-thiobis(ethane))platinum typically involves the reaction of platinum salts with 1,1’-thiobis(ethane) in the presence of chlorine. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of Tetrachlorobis(1,1’-thiobis(ethane))platinum follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachlorobis(1,1’-thiobis(ethane))platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert Tetrachlorobis(1,1’-thiobis(ethane))platinum to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like phosphines and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce various platinum-ligand complexes .
Applications De Recherche Scientifique
Tetrachlorobis(1,1’-thiobis(ethane))platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in chemotherapy and other medical treatments.
Mécanisme D'action
The mechanism of action of Tetrachlorobis(1,1’-thiobis(ethane))platinum involves its interaction with molecular targets such as DNA and proteins. The compound can form complexes with these biomolecules, leading to various biological effects. The pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in chemotherapy.
Oxaliplatin: A platinum compound with a different ligand structure used in cancer treatment.
Comparison: Tetrachlorobis(1,1’-thiobis(ethane))platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
55903-50-9 |
|---|---|
Formule moléculaire |
C8H20Cl4PtS2 |
Poids moléculaire |
517.3 g/mol |
Nom IUPAC |
ethylsulfanylethane;tetrachloroplatinum |
InChI |
InChI=1S/2C4H10S.4ClH.Pt/c2*1-3-5-4-2;;;;;/h2*3-4H2,1-2H3;4*1H;/q;;;;;;+4/p-4 |
Clé InChI |
WPILFWLWHNPLEX-UHFFFAOYSA-J |
SMILES canonique |
CCSCC.CCSCC.Cl[Pt](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


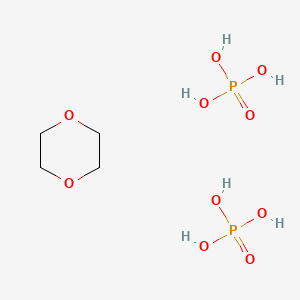
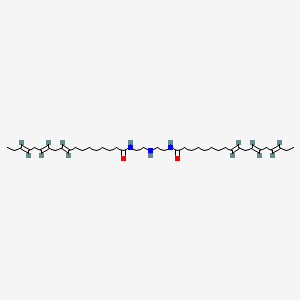
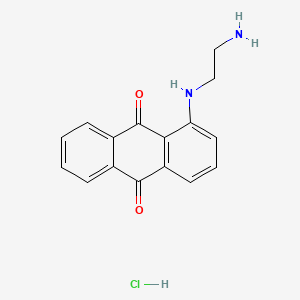
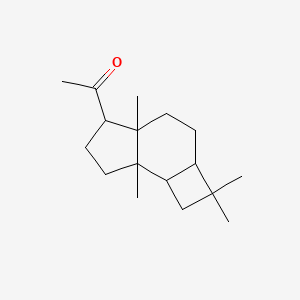
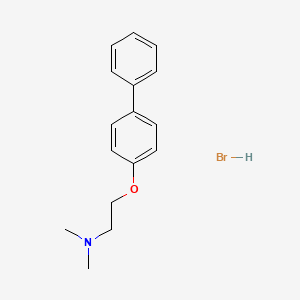



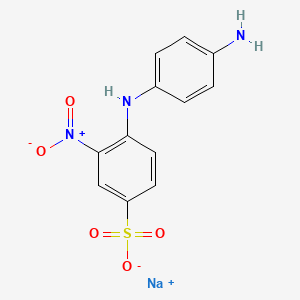
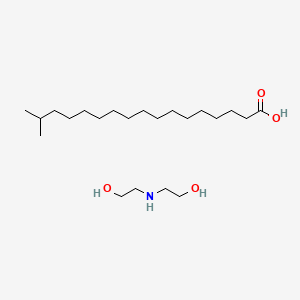
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)

